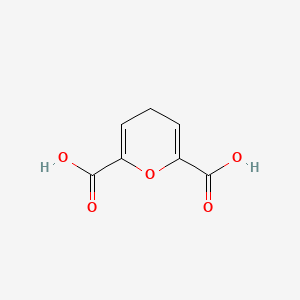

Ácido 4H-pirano-2,6-dicarboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4H-Pyran-2,6-dicarboxylic Acid is a useful research compound. Its molecular formula is C7H6O5 and its molecular weight is 170.12. The purity is usually 95%.

BenchChem offers high-quality 4H-Pyran-2,6-dicarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Pyran-2,6-dicarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades Anticancerígenas

El ácido chelidónico está presente en plantas de la familia Papaveraceae, especialmente en Chelidonium majus. Debido a sus propiedades anticancerígenas, se ha utilizado en tratamientos médicos .

Propiedades Antibacterianas

Además de sus propiedades anticancerígenas, el ácido chelidónico también exhibe propiedades antibacterianas, lo que lo convierte en un candidato potencial para el desarrollo de nuevos fármacos antibacterianos .

Propiedades Hepatoprotectoras

Se ha encontrado que el ácido chelidónico tiene propiedades hepatoprotectoras, lo que significa que puede prevenir el daño al hígado. Esto lo convierte en un agente terapéutico potencial para enfermedades hepáticas .

Propiedades Antioxidantes

El ácido chelidónico también tiene propiedades antioxidantes. Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras .

Investigación de Química Estructural

La estructura molecular del ácido chelidónico se ha estudiado utilizando la teoría funcional de la densidad (DFT-B3LYP) combinada con conjuntos de bases de correlación consistentes grandes . Esta investigación ayuda a comprender el impacto de los sustituyentes en la estructura del anillo 4H-pirano, los momentos dipolares, los índices geométricos/magnéticos de aromaticidad y las cargas NBO .

Formación de Complejos Metálicos

El ácido chelidónico se ha utilizado para formar complejos metálicos con varios iones metálicos. Las estructuras de estos complejos ilustran la notable versatilidad de coordinación de este ligando y la gran diversidad estructural de sus complejos .

Restauración de la Esporulación Normal

El ácido 4H-pirano-2,6-dicarboxílico, un análogo del ácido dipicolínico, ha demostrado reemplazar completamente el ácido dipicolínico en la restauración de la esporulación normal a una enzima mutante de Bacillus megaterium asparto semialdehído piruvato-condensante

Mecanismo De Acción

Target of Action

4H-Pyran-2,6-dicarboxylic Acid, also known as chelidonic acid, is a biogenic dicarboxylic acid . It is present in plants of the Papaveraceae family, especially in Chelidonium majus . The primary targets of this compound are metal ions, as it forms complexes with them . It has been shown to form complexes with beryllium, calcium, manganese, copper, and cadmium . These complexes are held together by hydrogen bonds via COOH and C=O fragments .

Mode of Action

The mode of action of 4H-Pyran-2,6-dicarboxylic Acid involves the formation of coordination polymers with metal ions . The compound acts as a bridging ligand, coordinating with metal ions via its carboxylate groups . This results in the formation of a three-dimensional hydrogen-bonded framework structure .

Biochemical Pathways

It is known that the compound is an inhibitor of dihydrodipicolinate synthase , a key enzyme in the biosynthesis of lysine via the diaminopimelate pathway .

Pharmacokinetics

Its pka value of about 24 for both carboxyl groups makes it a very effective chelating agent at physiological pH , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of 4H-Pyran-2,6-dicarboxylic Acid’s action are largely dependent on the specific metal ions it interacts with. For example, it has been shown to completely replace dipicolinic acid in restoring normal sporulation to a Bacillus megaterium mutant aspartic semialdehyde pyruvate-condensing enzyme .

Action Environment

The action of 4H-Pyran-2,6-dicarboxylic Acid can be influenced by environmental factors. For instance, the solvent used can affect the formation of its complexes with metal ions . The compound’s interaction with its targets and its resulting changes were studied in different solvents including the gas phase, chloroform, methanol, DMSO, and water .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 4H-Pyran-2,6-dicarboxylic Acid are largely due to its structure and its interactions with various biomolecules. The molecular structure of 4H-Pyran-2,6-dicarboxylic Acid was verified using density functional theory (DFT-B3LYP) combined with large correlation-consistent basis sets . The impact of substituents on the 4H-Pyran ring structure, dipole moments, geometric/magnetic indexes of aromaticity, and NBO charges was assessed .

Cellular Effects

It has been shown to restore normal sporulation in a Bacillus megaterium mutant, suggesting that it may have significant effects on cellular processes .

Molecular Mechanism

Its ability to replace dipicolinic acid in restoring normal sporulation suggests that it may interact with the aspartic semialdehyde pyruvate-condensing enzyme .

Propiedades

IUPAC Name |

4H-pyran-2,6-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-6(9)4-2-1-3-5(12-4)7(10)11/h2-3H,1H2,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWNVFIZNRZKKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(OC(=C1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50706989 |

Source

|

| Record name | 4H-Pyran-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23047-07-6 |

Source

|

| Record name | 4H-Pyran-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-[1,3-13C2]Ribose](/img/structure/B583941.png)

![5-Hydroxy-6-methylpyrazolo[4,3-c]pyridazine](/img/structure/B583952.png)